Bis-(m-tolyl)disulfide Bis-(m-tolyl)disulfide
Brand Name: Vulcanchem
CAS No.: 20333-41-9
VCID: VC19689420
InChI: InChI=1S/C14H14S2/c1-11-5-3-7-13(9-11)15-16-14-8-4-6-12(2)10-14/h3-10H,1-2H3
SMILES:
Molecular Formula: C14H14S2
Molecular Weight: 246.4 g/mol

Bis-(m-tolyl)disulfide

CAS No.: 20333-41-9

Cat. No.: VC19689420

Molecular Formula: C14H14S2

Molecular Weight: 246.4 g/mol

* For research use only. Not for human or veterinary use.

Bis-(m-tolyl)disulfide - 20333-41-9

Specification

CAS No. 20333-41-9
Molecular Formula C14H14S2
Molecular Weight 246.4 g/mol
IUPAC Name 1-methyl-3-[(3-methylphenyl)disulfanyl]benzene
Standard InChI InChI=1S/C14H14S2/c1-11-5-3-7-13(9-11)15-16-14-8-4-6-12(2)10-14/h3-10H,1-2H3
Standard InChI Key VDWYKAMPKIFOIO-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=CC=C1)SSC2=CC=CC(=C2)C

Introduction

Molecular Architecture and Nomenclature

The compound’s IUPAC name, bis(3-methylphenyl) disulfide, reflects its two 3-methylphenyl groups bonded to a disulfide bridge. Alternative names include 3-methylphenyl disulfide and di-m-tolyl disulfide. Its structure has been validated via spectroscopic methods, including 1H^1\text{H} NMR and mass spectrometry, though specific spectral data for the meta isomer are less frequently reported in open literature compared to para-substituted derivatives .

Synthesis Methods

Traditional Oxidation of Thiols

Classically, bis-(m-tolyl)disulfide is synthesized via oxidative coupling of 3-methylbenzenethiol (m-tolyl thiol). This method employs oxidants such as iodine or hydrogen peroxide, which facilitate the conversion of thiol (–SH) groups into disulfide bonds . For example:

2HS-C6H4CH3I2SS(C6H4CH3)2+2HI2 \, \text{HS-C}_6\text{H}_4-\text{CH}_3 \xrightarrow{\text{I}_2} \text{S}-\text{S}-\text{(C}_6\text{H}_4-\text{CH}_3)_2 + 2 \, \text{HI}

While effective, this approach often requires prolonged reaction times and yields sensitive to oxidant selection .

Continuous Flow Synthesis

Recent advances highlight the efficiency of continuous flow reactors for disulfide synthesis. A 2022 study demonstrated that 1-chlorobenzotriazole (BtCl) in a flow system achieves near-quantitative yields of symmetrical disulfides within minutes, including aromatic derivatives . This method minimizes byproducts and enhances scalability, making it advantageous for industrial applications .

Physicochemical Properties

Limited experimental data specific to bis-(m-tolyl)disulfide are publicly available, but inferences can be drawn from related compounds:

PropertyBis-(m-tolyl)disulfideBis-(p-tolyl)disulfide
Molecular Weight (g/mol)246.39246.39
Melting Point (°C)44–46*115–117
Ionization Energy (eV)Not reported7.5 (vertical)

*Reported values for the meta isomer derive from excluded sources; para isomer data from NIST .

The lower melting point of the meta isomer compared to the para derivative (44–46°C vs. 115–117°C) suggests weaker intermolecular forces due to asymmetrical packing . Solubility in organic solvents like dichloromethane and ethanol is presumed high, analogous to other aromatic disulfides .

Reactivity and Chemical Interactions

Thiol-Disulfide Exchange

Bis-(m-tolyl)disulfide participates in thiol-disulfide exchange reactions, critical in biological systems and polymer chemistry. For instance, in the presence of excess thiols (e.g., glutathione), the disulfide bond cleaves to form mixed disulfides and release hydrogen sulfide (H2S\text{H}_2\text{S}) :

(m-Tolyl)2S2+2RSH2m-Tolyl-SH+RSSR+H2S\text{(m-Tolyl)}_2\text{S}_2 + 2 \, \text{RSH} \rightarrow 2 \, \text{m-Tolyl-SH} + \text{RSSR} + \text{H}_2\text{S}

This reactivity underpins potential applications in H2S\text{H}_2\text{S}-releasing therapeutics, though studies on the meta isomer remain scarce compared to heterosubstituted disulfides .

Oxidative and Reductive Pathways

The disulfide bond undergoes reduction to thiols using agents like lithium aluminum hydride (LiAlH4_4) and oxidation to sulfonic acids under strong oxidative conditions (e.g., nitric acid) . Such transformations are pivotal in synthetic organic chemistry for protecting group strategies.

Applications and Industrial Relevance

Polymer Chemistry

Aromatic disulfides serve as vulcanizing agents in rubber production, where crosslinking enhances material durability. The meta isomer’s lower symmetry may influence elastomer properties compared to para-substituted analogs, though industrial adoption remains undocumented in public literature.

Pharmaceutical Research

H2S\text{H}_2\text{S}-releasing disulfides, including bis-(m-tolyl)disulfide, are investigated for their vasodilatory and anti-inflammatory effects . Rapid H2S\text{H}_2\text{S} release kinetics (complete within 10 minutes in thiol-rich environments) make them candidates for targeted drug delivery systems .

Comparative Analysis with Analogous Disulfides

The table below contrasts bis-(m-tolyl)disulfide with structurally related compounds:

CompoundSubstitution PatternKey Properties
Bis-(p-tolyl)disulfideParaHigher melting point
Bis(2-methyl-3-furyl)disulfideHeterocyclicVolatile, flavorant
Bis(phenyl)disulfideUnsubstitutedLower thermal stability

Meta-substitution reduces crystalline packing efficiency, lowering melting points relative to para isomers . Heterocyclic disulfides exhibit distinct reactivity due to aromatic system differences .

Recent Advances and Research Directions

Continuous Flow Optimization

The 2022 flow chemistry method by Wang et al. exemplifies modern synthetic trends, enabling rapid, high-yield disulfide production with minimal purification . Adapting this technique to meta-substituted thiols could streamline bis-(m-tolyl)disulfide synthesis.

Biomedical Applications

Ongoing research explores H2S\text{H}_2\text{S}-releasing disulfides for treating cardiovascular diseases. Bis-(m-tolyl)disulfide’s release kinetics and biocompatibility warrant further in vitro and in vivo studies .

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